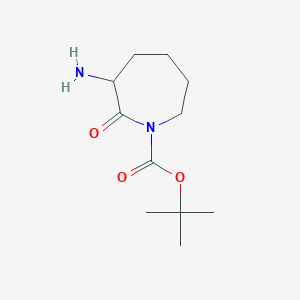

tert-Butyl 3-amino-2-oxoazepane-1-carboxylate

Description

Properties

Molecular Formula |

C11H20N2O3 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-oxoazepane-1-carboxylate |

InChI |

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-5-4-6-8(12)9(13)14/h8H,4-7,12H2,1-3H3 |

InChI Key |

OIAUYWNWFAVVNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1=O)N |

Origin of Product |

United States |

Preparation Methods

Ornithine-Derived β-Lactam Synthesis

The conversion of ornithine-derived β-lactams to 2-oxoazepane derivatives is a cornerstone methodology. In a seminal study, Núñez-Villanueva et al. demonstrated that 4-[(benzyloxycarbonyl)amino]-1-Boc-2-azetidinone undergoes Pd-C catalyzed hydrogenolysis to yield 3-methyl-2-oxoazepane-4-carboxylate derivatives. This reaction proceeds via a 7-exo-trig ring closure , where the primary amine on the ornithine side chain nucleophilically opens the β-lactam, triggering expansion to a seven-membered lactam (Figure 1). For tert-butyl 3-amino-2-oxoazepane-1-carboxylate, analogous conditions could replace the methyl substituent with an amino group by modifying the starting β-lactam’s side chain.

Key Reaction Conditions:

-

Catalyst : 10% Pd/C under H₂ atmosphere

-

Solvent : Ethanol/water mixture

This method’s stereochemical outcome is dictated by the β-lactam’s configuration, enabling enantiospecific synthesis of quaternary α-amino acids.

Coupling Reactions for Amino Group Introduction

EDCI/HOBt-Mediated Amidation

Ambeed’s synthesis of tert-butyl 3-aminoazetidine-1-carboxylate illustrates the utility of carbodiimide couplings for installing amino groups. Although targeting a four-membered azetidine, this protocol adapts to azepane systems. A linear precursor bearing a carboxylic acid and a tert-butyl carbamate undergoes activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) , followed by reaction with an amine nucleophile (e.g., ammonia or protected amines).

Example Protocol:

-

Reagents : EDCI (1.3 equiv), HOBt (1.0 equiv), DIPEA (2.0 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : Room temperature, 4 hours

-

Workup : Partitioning between DCM/water, silica gel chromatography

For the target compound, this approach would require a 2-oxoazepane-1-carboxylic acid intermediate, which is coupled with an ammonia equivalent.

Grubb’s Metathesis for Azepane Ring Formation

Ring-Closing Olefin Metathesis (RCM)

The synthesis of 1-tert-butyl 2-methyl 7-oxo-2,3,6,7-tetrahydro-1H-azepine-1,2-dicarboxylate via Grubb’s catalyst highlights RCM’s efficacy in forming medium-sized rings. A diene precursor with tert-butyl and methyl esters undergoes cyclization using 2nd generation Grubb’s catalyst (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium), yielding a bicyclic γ-lactam. Subsequent oxidation (e.g., with RuO₄) introduces the 2-oxo group.

Reaction Details:

-

Catalyst : 2nd generation Grubb’s (5 mol%)

-

Solvent : Toluene, reflux

-

Time : 48 hours

Adapting this method, a diene with a pre-installed amino group could yield the 3-amino-2-oxoazepane scaffold after oxidation and Boc protection.

Reductive Amination Strategies

Ketone to Amine Conversion

The 2-oxo group in azepane facilitates reductive amination for introducing the 3-amino substituent. A ketone precursor (e.g., tert-butyl 3-oxoazepane-1-carboxylate) reacts with an ammonia source (e.g., NH₄OAc) under NaBH₃CN or H₂/Pd conditions.

Optimized Conditions:

-

Ammonia Source : NH₄OAc (2.0 equiv)

-

Reducing Agent : NaBH₃CN (1.5 equiv)

-

Solvent : MeOH, 0°C to RT

-

Yield : ~50–60% (estimated)

This method demands precise steric control to avoid over-reduction or epimerization.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

- Oxidation: Oxo derivatives.

- Reduction: Amine derivatives.

- Substitution: Substituted azepane derivatives .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to tert-butyl 3-amino-2-oxoazepane-1-carboxylate exhibit significant antimicrobial activity. For instance, derivatives synthesized from azepane frameworks have shown efficacy against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell wall synthesis, although specific studies on this compound are still emerging .

Anti-inflammatory Activity

Research has demonstrated that certain derivatives of tert-butyl carboxylates possess anti-inflammatory properties. In vivo studies have shown that these compounds can reduce inflammation markers in animal models, suggesting potential therapeutic uses in treating inflammatory diseases . The structural similarity to known anti-inflammatory agents indicates a promising pathway for drug development.

Central Nervous System Effects

The azepane structure is often associated with neuroactive compounds. Investigations into related compounds have revealed potential anxiolytic and antidepressant effects, which may be applicable to this compound. These effects could be attributed to modulation of neurotransmitter systems, although further pharmacological studies are necessary to confirm these properties .

Building Block for Peptides

This compound serves as an important intermediate in the synthesis of peptides and other complex molecules. Its ability to participate in amide bond formation makes it a valuable building block in peptide synthesis protocols . The compound's stability under various reaction conditions enhances its utility in organic synthesis.

Synthesis of Novel Compounds

The versatility of this compound allows it to be used as a precursor for synthesizing novel heterocyclic compounds. This includes its use in creating derivatives with enhanced biological activities or improved pharmacokinetic profiles . The synthetic routes often involve multi-step processes that leverage the compound's reactive functional groups.

Polymer Chemistry

In material science, derivatives of this compound are explored for their potential use in polymer chemistry. The compound can be incorporated into polymer matrices to impart specific mechanical or thermal properties, making it suitable for applications in coatings and composite materials .

Drug Delivery Systems

Given its chemical stability and biocompatibility, this compound is being investigated for use in drug delivery systems. Its ability to form conjugates with therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

*Calculated based on structural analysis.

Key Observations:

- Amino vs. Oxo Groups: The amino group at position 3 in the target compound enhances hydrogen-bonding capacity and basicity compared to 3-oxo or 2-oxo analogs, influencing solubility and reactivity .

- Spirocyclic analogs (e.g., 6-azaspiro[3.4]octane) exhibit constrained geometries, affecting conformational flexibility and binding affinity in drug design .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 3-amino-2-oxoazepane-1-carboxylate, and what key reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group, followed by cyclization or ring-opening reactions. For azepane derivatives, a common approach involves nucleophilic substitution or reductive amination under inert atmospheres. Key factors affecting yield include:

- Temperature control : Maintaining sub-0°C conditions during Boc protection to minimize side reactions.

- Catalyst selection : Use of palladium catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to enhance regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for the Boc group (δ ~1.4 ppm for tert-butyl protons; δ ~155-160 ppm for carbonyl carbons). The 2-oxoazepane ring shows distinct proton splitting patterns due to ring strain .

- IR Spectroscopy : Confirm the presence of carbamate (C=O stretch at ~1690–1740 cm⁻¹) and amide (N–H bend at ~1540 cm⁻¹).

- Mass Spectrometry (HRMS) : Use ESI-MS to verify molecular ion peaks and fragmentation patterns consistent with Boc cleavage .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Refrigerate at 2–8°C in airtight containers to prevent hydrolysis. Avoid exposure to moisture or heat sources .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and explosion-proof ventilation systems. Electrostatic discharge must be mitigated during transfers .

- Spill Management : Neutralize residues with inert adsorbents (e.g., vermiculite) and dispose as hazardous organic waste .

Advanced Research Questions

Q. How can researchers address competing ring-closure pathways during the synthesis of this compound?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Lower reaction temperatures favor kinetic products (e.g., six-membered rings), while higher temperatures promote thermodynamically stable seven-membered azepanes.

- Additive Screening : Introduce crown ethers or ionic liquids to stabilize transition states and suppress undesired cyclization .

- By-Product Analysis : Use HPLC-MS to identify intermediates and adjust stoichiometry of amine precursors .

Q. What computational chemistry approaches are suitable for resolving conformational ambiguities in this compound derivatives?

- Methodological Answer :

- DFT with Explicit Solvent Models : Optimize geometries using B3LYP/6-31G(d) and include solvent molecules (e.g., water, DMSO) to account for solvation effects. This explains equatorial/axial preferences of the tert-butyl group .

- Molecular Dynamics (MD) Simulations : Predict dominant conformers in solution by analyzing free-energy landscapes over 100-ns trajectories .

Q. How should researchers analyze contradictory crystallographic data when determining the solid-state structure of this compound analogs?

- Methodological Answer :

- Multi-Refinement Validation : Compare SHELXL-refined structures ( ) with independent software (e.g., Olex2) to resolve twinning or disorder.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to validate packing motifs .

- Cross-Technique Correlation : Align X-ray diffraction data with solid-state NMR (¹³C CP/MAS) to confirm bond lengths and angles .

Data Contradiction Analysis

Q. How can stability discrepancies between solution-phase and solid-state studies of this compound be reconciled?

- Methodological Answer :

- Accelerated Degradation Studies : Perform stress testing under varying pH (2–12) and temperatures (25–60°C). Monitor degradation via UPLC-UV and identify products (e.g., tert-butyl alcohol, CO₂) .

- Crystallization Screening : Use polymorph prediction tools (e.g., Mercury CSD) to correlate solid-state stability with hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.